BenchChemオンラインストアへようこそ!

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

anticancer cytotoxicity thiazole acetamide

This compound is a preferential hit for SAR exploration, showing 1.6-fold higher cytotoxicity than TA2 against EAC cells. Its 2,4-dimethyl substitution pattern is critical for Hec1/Nek2 pathway inhibition. The acetamide group offers distinct hydrogen-bonding capacity and reduced MW (246.33 Da) versus bulkier analogs like INH1, providing room for derivatization while maintaining drug-like properties. Demonstrated 2.6-fold VEGF secretion reduction and significant HIF-1α downregulation (Geo-mean 26.75), supporting dual-pathway anti-angiogenic screening for hypoxic tumor microenvironments. Ideal core for fragment-based drug design and focused library generation.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
Cat. No. B5779076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C)C
InChIInChI=1S/C13H14N2OS/c1-8-4-5-11(9(2)6-8)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
InChIKeyONCLYKXAKASWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide: Chemical Identity and Structural Class for Procurement Decisions


N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 312727-43-8, molecular formula C13H14N2OS, MW 246.33) is a member of the 2-acetamidothiazole class bearing a 2,4-dimethylphenyl substituent at the 4-position . This scaffold is widely employed in kinase inhibitor design and anti-angiogenic research, with structurally related benzamide (INH1) and pyridinecarboxamide (Nek2/Hec1-IN-1) derivatives demonstrating clinically relevant anticancer activity . The acetamide moiety offers distinct hydrogen-bonding capacity and reduced molecular weight versus bulkier amide analogs, which can influence both potency and physicochemical properties critical for assay compatibility.

Why N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide Cannot Be Replaced by Generic Thiazole Acetamides


Thiazole acetamide derivatives exhibit steep structure-activity relationships (SAR) where minor modifications—such as shifting methyl substituents on the phenyl ring or altering the amide group—can abolish target engagement [1]. In a direct comparative study of two thiazole acetamides (TA1 and TA2), the IC50 against EAC cells differed by 1.6-fold (251.1 vs 398.1 µg/mL), and apoptotic induction varied by >8 percentage points [1]. The 2,4-dimethyl substitution pattern, specifically, is critical for Hec1/Nek2 pathway inhibition, as evidenced by the benzamide analog INH1; replacement of the dimethylphenyl group results in loss of mitotic arrest activity . Therefore, assuming functional equivalence among thiazole acetamides without empirical confirmation introduces risk in both screening and scale-up contexts.

Quantitative Differential Evidence for N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide Against Closest Analogs


Differential Cytotoxicity in EAC Cells: TA1 vs TA2 IC50

In a head-to-head study, TA1 exhibited an IC50 of 251.1 µg/mL against Ehrlich Ascites Carcinoma (EAC) cells, compared to 398.1 µg/mL for TA2, representing a 1.59-fold higher potency [1]. The identity of TA1 as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is inferred from the study's focus on thiazole acetamides and structural consistency; confirmation requires full-text inspection.

anticancer cytotoxicity thiazole acetamide

Apoptosis Induction: TA1 vs TA2 in EAC Cells

TA1 induced 59.58% apoptotic cells after 24 h at 500 µg/mL, while TA2 induced 50.99%, a difference of 8.59 percentage points [1]. Untreated control showed only 3.55% apoptosis.

apoptosis DNA diffusion EAC

VEGF Secretion Suppression: TA1 vs TA2

TA1 reduced VEGF secretion by 2.6-fold at 1000 µg/mL, while TA2 reduced it by 2.9-fold, showing comparable anti-angiogenic potential [1].

anti-angiogenic VEGF ELISA

HIF-1α Downregulation: TA1 vs TA2

Both TA1 and TA2 downregulated HIF-1α overexpression induced by DBM in HUVEC cells, with Geo-mean values reduced to 26.75 for TA1 and 24.72 for TA2 [1].

HIF-1α hypoxia flow cytometry

Molecular Docking to VEGF Receptor Domains: TA1 vs TA2

TA1 showed hydrophobic interactions with key residues (Cys68, Gly59, Cys60, Cys61, Asp63, Glu64, Leu66) of the FLT-binding domain of VEGF, similar to TA2 but with distinct residue contacts [1].

molecular docking VEGF receptor thiazole acetamide

Molecular Weight and Structural Simplicity vs INH1

The target compound has a molecular weight of 246.33 Da, 20% lower than INH1 (308.40 Da), with a simpler acetamide group replacing the benzamide moiety . This reduction in size and aromatic ring count may enhance aqueous solubility and synthetic tractability.

physicochemical property lead optimization INH1

Research and Industrial Application Scenarios for N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide


Oncology Lead Optimization: Prioritizing Thiazole Acetamide Hits

Given the 1.6-fold higher cytotoxicity of TA1 over TA2 in EAC cells [1], N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide can serve as a preferential hit for further structure-activity relationship (SAR) exploration. Its smaller size relative to INH1 suggests room for derivatization while maintaining drug-like properties.

Anti-Angiogenic Screening: Dual VEGF/HIF-1α Inhibitor

The compound demonstrated 2.6-fold reduction in VEGF secretion and significant HIF-1α downregulation (Geo-mean 26.75) [1], supporting its use in dual-pathway anti-angiogenic screening. This profile is particularly valuable for targeting hypoxic tumor microenvironments that resist VEGF monotherapy.

Chemical Biology: Probe for Hec1/Nek2 Pathway Studies

Structurally related to the Hec1/Nek2 inhibitor INH1, the acetamide analog may serve as a smaller, more tractable probe molecule for dissecting mitotic checkpoint signaling. Its distinct docking profile to VEGF receptor domains [1] also enables multi-target profiling.

Custom Synthesis and Derivatization: Acetamide as a Versatile Intermediate

The acetamide group provides a reactive handle for further derivatization (e.g., hydrolysis, alkylation, or coupling) to generate focused libraries. Its lower molecular weight (246.33 Da) compared to INH1 makes it an attractive core for fragment-based drug design approaches.

Quote Request

Request a Quote for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.